SBE-β-CD

Catalog No.
S544149
CAS No.
182410-00-0
M.F
C46H77NaO37S
M. Wt
1277.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SBE-β-CD

CAS Number

182410-00-0

Product Name

SBE-β-CD

IUPAC Name

sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

Molecular Formula

C46H77NaO37S

Molecular Weight

1277.1 g/mol

InChI

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1

InChI Key

VPQMUOFXELQOMM-UHFFFAOYSA-M

SMILES

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O

Solubility

Soluble in DMSO, not in water

Synonyms

SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

Canonical SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Description

The exact mass of the compound SBE-β-CD is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enhancing Drug Solubility

One of the major applications of SBE-β-CD is its ability to significantly increase the solubility of poorly water-soluble drugs. This is because SBE-β-CD has a donut-shaped structure with a hydrophobic interior and a hydrophilic exterior. The hydrophobic cavity can encapsulate hydrophobic drug molecules, shielding them from the surrounding water and improving their solubility []. This property makes SBE-β-CD a valuable tool for formulating new drugs and improving the bioavailability of existing ones.

There are several studies demonstrating this effect. For instance, research published in the journal Molecules showed that Thymoquinone (TQ), a natural compound with potential anti-cancer properties, exhibited significantly enhanced solubility and cytotoxicity against breast and colon cancer cell lines when complexed with SBE-β-CD [].

Sulfobutylether beta-cyclodextrin, commonly referred to as SBE-β-CD or Captisol, is a chemically modified derivative of beta-cyclodextrin. It is characterized by its high water solubility and anionic nature, which makes it an effective excipient in pharmaceutical formulations. The structure of SBE-β-CD consists of a toroidal shape formed by six glucose units linked via α-1,4 glycosidic bonds, with sulfobutyl ether groups attached to some hydroxyl groups on the outer rim. This modification enhances its hydrophilic properties while retaining a hydrophobic cavity that can encapsulate poorly soluble drugs, thereby significantly increasing their solubility and stability in aqueous environments .

SBE-β-CD primarily functions as a solubilizing agent for poorly soluble drugs. The hydrophobic cavity of SBE-β-CD can encapsulate hydrophobic drug molecules, shielding them from the surrounding aqueous environment and enhancing their solubility []. This mechanism improves the bioavailability of drugs, meaning they are more readily absorbed into the bloodstream after administration. Additionally, SBE-β-CD may improve the stability of drugs by protecting them from degradation [].

  • Toxicity: Studies suggest low toxicity of SBE-β-CD at relevant concentrations.
  • Hypersensitivity: Rare allergic reactions have been reported with SBE-β-CD administration.

The synthesis of SBE-β-CD involves the reaction of beta-cyclodextrin with a sulfonating agent, such as 1,4-butanesultone, under alkaline conditions. This reaction leads to the attachment of sulfobutyl ether groups to the beta-cyclodextrin molecule, resulting in varying degrees of substitution depending on the reaction conditions. The general reaction scheme can be summarized as follows:

  • Starting Material: Beta-cyclodextrin.
  • Reagent: 1,4-butanesultone.
  • Conditions: Alkaline medium.
  • Product: Sulfobutylether beta-cyclodextrin with controlled degrees of substitution.

The formation of inclusion complexes occurs through non-covalent interactions where hydrophobic drug molecules are encapsulated within the hydrophobic cavity of SBE-β-CD .

SBE-β-CD exhibits significant biological activity primarily through its role as a solubilizing agent for poorly soluble drugs. Its ability to form inclusion complexes enhances the bioavailability of various therapeutic agents. For example, studies have shown that when thymoquinone, a natural compound with anticancer properties, is complexed with SBE-β-CD, its solubility and cytotoxicity against breast and colon cancer cell lines are markedly improved . Furthermore, SBE-β-CD has been shown to stabilize drugs against degradation and enhance their therapeutic efficacy in vivo .

The synthesis methods for SBE-β-CD can be categorized into two main approaches:

  • Direct Sulfonation: This method involves treating beta-cyclodextrin with sulfonating agents like 1,4-butanesultone in an alkaline environment to achieve sulfobutyl ether substitutions.
  • Controlled Reaction Conditions: By adjusting parameters such as temperature, time, and concentration of reagents, the degree of substitution can be tailored to meet specific formulation requirements.

These methods allow for the production of SBE-β-CD with varying degrees of substitution, influencing its solubilizing capacity and interaction with drug molecules .

SBE-β-CD is widely utilized in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Key applications include:

  • Drug Formulation: Used as an excipient in injectable, oral, nasal, and ocular medications.
  • Stabilization of Drugs: Protects sensitive compounds from degradation during storage and administration.
  • Controlled Release Systems: Facilitates the development of sustained-release formulations by modulating drug release rates .

Interaction studies involving SBE-β-CD have demonstrated its effectiveness in enhancing the solubility of various lipophilic drugs. For instance:

  • In vitro studies indicated that the solubility of nimodipine increased significantly when combined with SBE-β-CD compared to other cyclodextrins like hydroxypropyl-beta-cyclodextrin.
  • The formation of inclusion complexes not only improves solubility but also enhances the stability and bioavailability of drugs such as progesterone and doxorubicin .

These studies highlight the potential for SBE-β-CD to improve drug delivery systems significantly.

Several compounds exhibit properties similar to those of SBE-β-CD. These include:

Compound NameStructure TypeUnique Features
Hydroxypropyl beta-cyclodextrinModified cyclodextrinImproved solubility but less effective than SBE-β-CD
Sulfopropylether beta-cyclodextrinModified cyclodextrinDifferent sulfonate group; varying binding properties
Methylated beta-cyclodextrinModified cyclodextrinLess water-soluble; primarily used for stabilization
Alpha-cyclodextrinNatural cyclodextrinSmaller cavity; less effective for many lipophilic drugs

SBE-β-CD stands out due to its high water solubility and strong interaction capabilities with various drug molecules, making it particularly effective in enhancing drug bioavailability compared to other derivatives .

Purity

Purity: >98% (HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

37

Hydrogen Bond Donor Count

19

Exact Mass

1276.3762088 g/mol

Monoisotopic Mass

1276.3762088 g/mol

Heavy Atom Count

85

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2PP9364507

Dates

Modify: 2023-08-15
1: Kim SH, Kwon JC, Park C, Han S, Yim DS, Choi JK, Cho SY, Lee HJ, Park SH, Choi SM, Choi JH, Yoo JH, Lee DG, Lee JW. Therapeutic drug monitoring and safety of intravenous voriconazole formulated with sulfobutylether β-cyclodextrin in haematological patients with renal impairment. Mycoses. 2016 Jun 21. doi: 10.1111/myc.12517. [Epub ahead of print] PubMed PMID: 27324913.
2: Zhang P, Liu X, Hu W, Bai Y, Zhang L. Preparation and evaluation of naringenin-loaded sulfobutylether-β-cyclodextrin/chitosan nanoparticles for ocular drug delivery. Carbohydr Polym. 2016 Sep 20;149:224-30. doi: 10.1016/j.carbpol.2016.04.115. Epub 2016 Apr 28. PubMed PMID: 27261746.
3: Wu J, Bu X, Dou L, Fang L, Shen Q. Co-Delivery of Docetaxel and Berbamine by Chitosan/Sulfobutylether-β-Cyclodextrin Nanoparticles for Enhancing Bioavailability and Anticancer Activities. J Biomed Nanotechnol. 2015 Oct;11(10):1847-57. PubMed PMID: 26502647.
4: Morris AA, Mueller SW, Rower JE, Washburn T, Kiser TH. Evaluation of Sulfobutylether-β-Cyclodextrin Exposure in a Critically Ill Patient Receiving Intravenous Posaconazole While Undergoing Continuous Venovenous Hemofiltration. Antimicrob Agents Chemother. 2015 Oct;59(10):6653-6. doi: 10.1128/AAC.01493-15. Epub 2015 Aug 10. PubMed PMID: 26259790; PubMed Central PMCID: PMC4576128.
5: Shityakov S, Puskás I, Pápai K, Salvador E, Roewer N, Förster C, Broscheit JA. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies. Molecules. 2015 Jun 3;20(6):10264-79. doi: 10.3390/molecules200610264. PubMed PMID: 26046323.
6: Di Gioia S, Trapani A, Mandracchia D, De Giglio E, Cometa S, Mangini V, Arnesano F, Belgiovine G, Castellani S, Pace L, Lavecchia MA, Trapani G, Conese M, Puglisi G, Cassano T. Intranasal delivery of dopamine to the striatum using glycol chitosan/sulfobutylether-β-cyclodextrin based nanoparticles. Eur J Pharm Biopharm. 2015 Aug;94:180-93. doi: 10.1016/j.ejpb.2015.05.019. Epub 2015 May 30. PubMed PMID: 26032293.
7: Fettiplace MR, Pichurko A, Ripper R, Lin B, Kowal K, Lis K, Schwartz D, Feinstein DL, Rubinstein I, Weinberg G. Cardiac depression induced by cocaine or cocaethylene is alleviated by lipid emulsion more effectively than by sulfobutylether-β-cyclodextrin. Acad Emerg Med. 2015 May;22(5):508-17. doi: 10.1111/acem.12657. Epub 2015 Apr 23. PubMed PMID: 25908403; PubMed Central PMCID: PMC4609207.
8: Kiser TH, Fish DN, Aquilante CL, Rower JE, Wempe MF, MacLaren R, Teitelbaum I. Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy. Crit Care. 2015 Feb 3;19:32. doi: 10.1186/s13054-015-0753-8. PubMed PMID: 25645660; PubMed Central PMCID: PMC4338618.
9: Cutrignelli A, Lopedota A, Denora N, Iacobazzi RM, Fanizza E, Laquintana V, Perrone M, Maggi V, Franco M. A new complex of curcumin with sulfobutylether-β-cyclodextrin: characterization studies and in vitro evaluation of cytotoxic and antioxidant activity on HepG-2 cells. J Pharm Sci. 2014 Dec;103(12):3932-40. doi: 10.1002/jps.24200. Epub 2014 Oct 9. PubMed PMID: 25302947.
10: Fülöp Z, Saokham P, Loftsson T. Sulfobutylether-β-cyclodextrin/chitosan nano- and microparticles and their physicochemical characteristics. Int J Pharm. 2014 Sep 10;472(1-2):282-7. doi: 10.1016/j.ijpharm.2014.06.039. Epub 2014 Jun 24. PubMed PMID: 24971695.
11: Taschwer M, Hofer MG, Schmid MG. Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. Electrophoresis. 2014 Oct;35(19):2793-9. doi: 10.1002/elps.201400164. Epub 2014 Aug 8. PubMed PMID: 24930967.
12: Xiong X, Zhao X, Song Z. Exploring host-guest interactions of sulfobutylether-β-cyclodextrin and phenolic acids by chemiluminescence and site-directed molecular docking. Anal Biochem. 2014 Sep 1;460:54-60. doi: 10.1016/j.ab.2014.05.016. Epub 2014 Jun 2. PubMed PMID: 24882270.
13: Ren L, Jing J, Chen G, Miao Y, Wei P. Preparation, characteristic and pharmacological study on inclusion complex of sulfobutylether-β-cyclodextrin with glaucocalyxin A. J Pharm Pharmacol. 2014 Jul;66(7):927-34. doi: 10.1111/jphp.12219. Epub 2014 Feb 12. PubMed PMID: 24697809.
14: Xiong X, Wu M, Zhao X, Song Z. Revealing interaction between sulfobutylether-β-cyclodextrin and reserpine by chemiluminescence and site-directed molecular docking. Luminescence. 2014 Sep;29(6):621-5. doi: 10.1002/bio.2594. Epub 2013 Oct 11. PubMed PMID: 24127401.
15: Wu J, Shen Q, Fang L. Sulfobutylether-β-cyclodextrin/chitosan nanoparticles enhance the oral permeability and bioavailability of docetaxel. Drug Dev Ind Pharm. 2013 Jul;39(7):1010-9. doi: 10.3109/03639045.2012.694588. Epub 2012 Jun 8. PubMed PMID: 22681515.
16: Liu CL, Chang CL, Jhou SY, Higuchi WI. Determination of binding affinity for chenodeoxycholate in equilibrium with sulfobutylether-β-cyclodextrin. J Pharm Sci. 2012 Aug;101(8):2883-90. doi: 10.1002/jps.23231. Epub 2012 Jun 6. PubMed PMID: 22674230.
17: Wu M, Chen D, Song Z. Study on the luminescence behavior of sulfobutylether-β-cyclodextrin with risperidone and its analytical application. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Oct;96:1-9. doi: 10.1016/j.saa.2012.04.097. Epub 2012 May 7. PubMed PMID: 22647436.
18: Wu M, Song Z, Zhang J. A luminescence study of the interaction of sulfobutylether-β-cyclodextrin with rutin. Drug Metab Lett. 2011 Dec;5(4):259-66. PubMed PMID: 22292472.
19: Luke DR, Wood ND, Tomaszewski KE, Damle B. Pharmacokinetics of sulfobutylether-β-cyclodextrin (SBECD) in subjects on hemodialysis. Nephrol Dial Transplant. 2012 Mar;27(3):1207-12. doi: 10.1093/ndt/gfr472. Epub 2011 Aug 24. PubMed PMID: 21868395.
20: Mahmoud AA, El-Feky GS, Kamel R, Awad GE. Chitosan/sulfobutylether-β-cyclodextrin nanoparticles as a potential approach for ocular drug delivery. Int J Pharm. 2011 Jul 15;413(1-2):229-36. doi: 10.1016/j.ijpharm.2011.04.031. Epub 2011 Apr 21. PubMed PMID: 21540097.

Explore Compound Types